molecular formula C8H9N5 B13563608 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine

Cat. No.: B13563608
M. Wt: 175.19 g/mol
InChI Key: VHSYGWIQDOKICA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-imidazol-1-yl)pyridazin-3-amine
  • 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
  • This compound

Uniqueness

This compound stands out due to its unique combination of the imidazole and pyridazine rings, which confer specific biological activities and chemical reactivity. Its structural features allow for diverse functionalization, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

6-(1-methylimidazol-2-yl)pyridazin-3-amine

InChI

InChI=1S/C8H9N5/c1-13-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-5H,1H3,(H2,9,12)

InChI Key

VHSYGWIQDOKICA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NN=C(C=C2)N

Origin of Product

United States

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